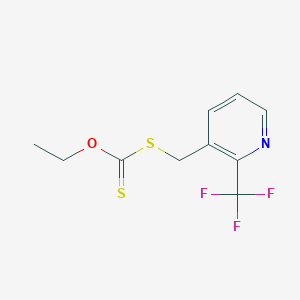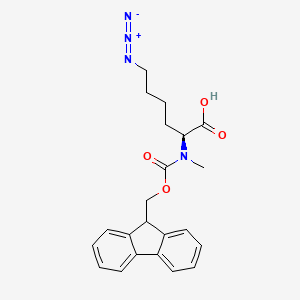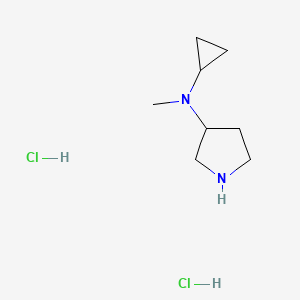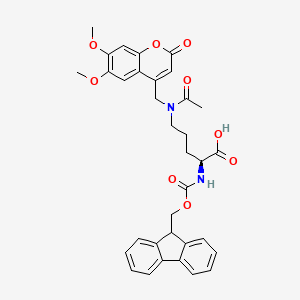
H-L-Arg(Pbf)-NH2 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-L-Arg(Pbf)-NH2 HCl, also known as Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-argininamide hydrochloride, is a derivative of the amino acid arginine. This compound is commonly used in peptide synthesis due to its protective group, which helps in the formation of peptide bonds without unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Arg(Pbf)-NH2 HCl typically involves the protection of the arginine side chain with the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. The process begins with the solid-phase peptide synthesis (SPPS) method, where the arginine is attached to a resin. The Pbf group is introduced to protect the guanidino group of arginine. The final product is obtained by cleaving the peptide from the resin and purifying it .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The process involves multiple steps of coupling and deprotection, followed by purification using high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
H-L-Arg(Pbf)-NH2 HCl undergoes various chemical reactions, including:
Substitution Reactions: The Pbf group can be removed using trifluoroacetic acid (TFA), allowing the free guanidino group to participate in further reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Pbf protective group.
Coupling Reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIC (N,N’-diisopropylcarbodiimide) are used in peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with free or modified arginine residues, depending on the specific synthesis and deprotection steps involved .
Applications De Recherche Scientifique
H-L-Arg(Pbf)-NH2 HCl is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
The mechanism of action of H-L-Arg(Pbf)-NH2 HCl involves the protection of the guanidino group of arginine, which prevents unwanted side reactions during peptide synthesis. The Pbf group can be selectively removed under acidic conditions, allowing the free arginine to participate in further reactions . This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Arg(Pbf)-OH: Another arginine derivative used in peptide synthesis with a similar protective group.
Boc-Arg(Pbf)-OH: Uses a different protective group (Boc) but serves a similar purpose in peptide synthesis.
Fmoc-L-beta-HArg(Pbf)-OH: A derivative of homoarginine with the same Pbf protective group.
Uniqueness
H-L-Arg(Pbf)-NH2 HCl is unique due to its specific protective group and its application in peptide synthesis. The Pbf group provides stability and selectivity, making it a preferred choice for synthesizing complex peptides .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O4S.ClH/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25;/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPWFKOBGSXFM-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
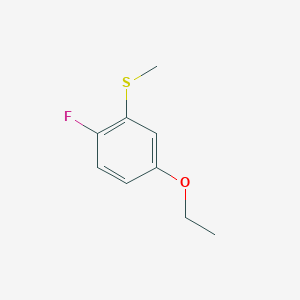
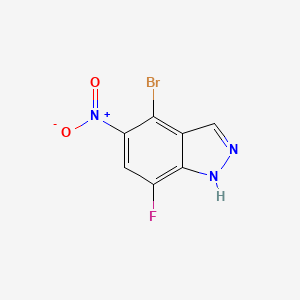
![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)
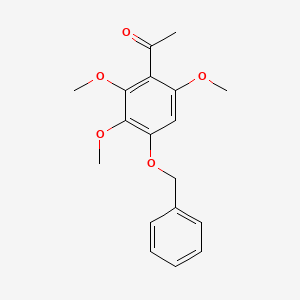




![N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6297238.png)
